molecular formula C9H6F3NO B1607632 2-[4-(Trifluoromethyl)phenoxy]acetonitrile CAS No. 874804-02-1

2-[4-(Trifluoromethyl)phenoxy]acetonitrile

Cat. No. B1607632
CAS RN: 874804-02-1
M. Wt: 201.14 g/mol
InChI Key: BCHCMLGDPHKUDZ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenoxy]acetonitrile, also known as TFPA, is a chemical compound that has been widely used in scientific research. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. TFPA has been found to have various applications in the field of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Analytical Reference Standard

2-[4-(Trifluoromethyl)phenoxy]acetonitrile: is used as an analytical reference standard in the determination of analytes in environmental samples. For instance, it can be utilized in rainwater analysis through solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor pollution levels and study atmospheric chemistry .

Pesticide Residue Analysis

In agriculture, this compound serves as a reference for detecting pesticide residues in food products. The acetonitrile-based QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction method followed by LC-MS/MS allows for the accurate quantification of pesticide levels in vegetables, ensuring food safety and compliance with regulations .

Organic Synthesis

As a building block in organic chemistry, 2-[4-(Trifluoromethyl)phenoxy]acetonitrile is involved in various synthetic pathways. It can be used to synthesize more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethyl group is a common moiety due to its bioactivity .

Material Science

This compound finds applications in material science, especially in the synthesis of advanced materials. Its unique chemical structure can contribute to the development of novel polymers or coatings with specific properties like increased durability or chemical resistance .

Medicinal Chemistry

In medicinal chemistry, 2-[4-(Trifluoromethyl)phenoxy]acetonitrile is valuable for the design of new drugs. Its incorporation into drug candidates can improve pharmacokinetic properties, such as metabolic stability and membrane permeability, which are crucial for drug efficacy .

Fluorine Chemistry Research

The trifluoromethyl group in this compound makes it significant for research in fluorine chemistry. It can be used to study the effects of fluorination on the physical and chemical properties of molecules, which is important for the discovery of new fluorinated compounds with potential industrial applications .

Environmental Science

Researchers can use 2-[4-(Trifluoromethyl)phenoxy]acetonitrile to study the environmental fate of similar organofluorine compounds. Understanding its degradation pathways and persistence in the environment helps in assessing the ecological impact of fluorinated pollutants .

Chemical Education

Lastly, this compound can be employed in chemical education as a case study to teach advanced concepts in organic chemistry and environmental science. It provides a practical example to illustrate the synthesis, analysis, and application of organofluorine compounds in various fields.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHCMLGDPHKUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380570
Record name 2-[4-(trifluoromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenoxy]acetonitrile

CAS RN

874804-02-1
Record name 2-[4-(Trifluoromethyl)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethyl-phenol (25.0 g, 0.154 mol), bromoacetonitrile (12.9 mL, 0.185 mol), sodium carbonate (32.7 g, 0.308 mol), and sodium iodide (23.1 g, 0.154 mol) in 214 mL of DMF was heated at 100° C. for 2 hours. The reaction was cooled, and partitioned between water and EtOAc. The organic layers were washed with water and brine, dried with Na2SO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:EtOAc, 4:1) to afford the title compound as a colorless oil (29.8 g, 96%). 1H NMR (400 MHz, CD3Cl) δ (ppm): 7.63 (d, 2H), 7.07 (d, 2H), 4.83 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
214 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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